Cas no 79005-59-7 (5-Allyl-2-(methylthio)pyrimidin-4(3H)-one)

5-Allyl-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidine derivative with a reactive allyl group and a methylthio substituent, offering versatility in synthetic organic chemistry. Its structure enables functionalization at multiple sites, making it valuable for constructing heterocyclic compounds or serving as an intermediate in pharmaceutical and agrochemical synthesis. The allyl group facilitates further modifications via cross-coupling or cyclization reactions, while the methylthio moiety enhances reactivity in nucleophilic substitution or oxidation processes. This compound is particularly useful in medicinal chemistry for developing bioactive molecules due to its balanced reactivity and stability under controlled conditions. Its well-defined properties ensure reproducibility in research and industrial applications.
5-Allyl-2-(methylthio)pyrimidin-4(3H)-one structure
79005-59-7 structure
Product Name:5-Allyl-2-(methylthio)pyrimidin-4(3H)-one
CAS No:79005-59-7
MF:C8H10N2OS
MW:182.242800235748
CID:984469
PubChem ID:295804
Update Time:2025-10-28

5-Allyl-2-(methylthio)pyrimidin-4(3H)-one Chemical and Physical Properties

Names and Identifiers

    • 5-Allyl-2-(methylthio)pyrimidin-4(3H)-one
    • 2-methylsulfanyl-5-prop-2-enyl-1H-pyrimidin-6-one
    • 2-(methylsulfanyl)-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one
    • 2-Methylthio-4-hydroxy-5-allyl-pyrimidin
    • 5-allyl-2-methylsulfanyl-3H-pyrimidin-4-one
    • AC1L6OYM
    • NSC165412
    • 79005-59-7
    • NSC-165412
    • DTXSID50304323
    • SB56365
    • Inchi: 1S/C8H10N2OS/c1-3-4-6-5-9-8(12-2)10-7(6)11/h3,5H,1,4H2,2H3,(H,9,10,11)
    • InChI Key: JBGBJNUXJCKNBD-UHFFFAOYSA-N
    • SMILES: S(C)C1=NC=C(C(N1)=O)CC=C

Computed Properties

  • Exact Mass: 182.0515
  • Monoisotopic Mass: 182.05138412g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • PSA: 41.46
  • LogP: 1.22030

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Additional information on 5-Allyl-2-(methylthio)pyrimidin-4(3H)-one

5-Allyl-2-(methylthio)pyrimidin-4(3H)-one: A Comprehensive Overview

5-Allyl-2-(methylthio)pyrimidin-4(3H)-one (CAS No. 79005-59-7) is a unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidinones, which are known for their versatile applications in drug design and development. The structure of 5-Allyl-2-(methylthio)pyrimidin-4(3H)-one is characterized by a pyrimidine ring system with substituents at positions 2 and 5, namely a methylthio group and an allyl group, respectively. These substituents contribute to the compound's unique chemical properties and biological activity.

Recent studies have highlighted the potential of 5-Allyl-2-(methylthio)pyrimidin-4(3H)-one as a promising candidate in the development of novel therapeutic agents. Researchers have explored its role in inhibiting key enzymes involved in various pathological processes, such as inflammation and oxidative stress. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent anti-inflammatory activity by targeting cyclooxygenase (COX) enzymes. This finding underscores its potential as a lead molecule for the development of anti-inflammatory drugs.

In addition to its pharmacological applications, 5-Allyl-2-(methylthio)pyrimidin-4(3H)-one has also been investigated for its role in agrochemicals. Scientists have found that this compound possesses significant pesticidal activity, particularly against a range of agricultural pests. A research article in *Pest Management Science* reported that the compound demonstrates high efficacy in controlling aphids and other sucking insects, making it a potential candidate for sustainable pest control solutions.

The synthesis of 5-Allyl-2-(methylthio)pyrimidin-4(3H)-one involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. One common approach involves the condensation of an appropriate thioamide with an aldehyde or ketone derivative, followed by cyclization to form the pyrimidine ring. The introduction of the allyl group at position 5 is typically achieved through a Wittig reaction, which ensures high regioselectivity and yields.

From an analytical standpoint, 5-Allyl-2-(methylthio)pyrimidin-4(3H)-one can be characterized using a variety of spectroscopic techniques. High-resolution mass spectrometry (HRMS) has been instrumental in confirming the molecular formula and molecular weight of the compound. Nuclear magnetic resonance (NMR) spectroscopy, particularly proton NMR (^1H NMR), provides detailed information about the chemical environment of the hydrogen atoms, while carbon NMR (^13C NMR) offers insights into the carbon skeleton. Additionally, infrared (IR) spectroscopy helps identify functional groups such as the thioether (-SMe) group and the conjugated system within the pyrimidine ring.

One of the most exciting developments involving 5-Allyl-2-(methylthio)pyrimidin-4(3H)-one is its application in nanotechnology. Researchers have explored its ability to self-assemble into supramolecular structures under specific conditions. These structures exhibit unique optical and electronic properties, making them candidates for applications in sensors and drug delivery systems. A study published in *Nanoscale* demonstrated that self-assembled monolayers formed by this compound can selectively bind to certain analytes, paving the way for innovative sensing technologies.

Furthermore, computational chemistry has played a pivotal role in understanding the electronic properties and reactivity of 5-Allyl-2-(methylthio)pyrimidin-4(3H)-one. Density functional theory (DFT) calculations have provided insights into its molecular orbitals, electron distribution, and reactivity towards various nucleophiles and electrophiles. These computational studies have not only enhanced our understanding of the compound's behavior but also guided experimental efforts to optimize its synthesis and applications.

In conclusion, 5-Allyl-2-(methylthio)pyrimidin-4(3H)-one (CAS No. 79005-59-7) is a multifaceted compound with significant potential across diverse fields. Its unique chemical structure, coupled with advanced synthetic methods and analytical techniques, positions it as a valuable tool in drug discovery, agrochemical development, and nanotechnology. As research continues to uncover new applications for this compound, it is poised to make meaningful contributions to both scientific advancements and practical innovations.

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